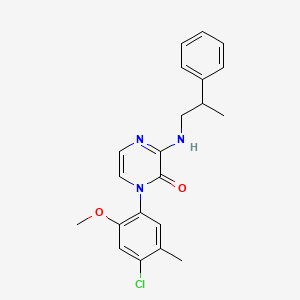

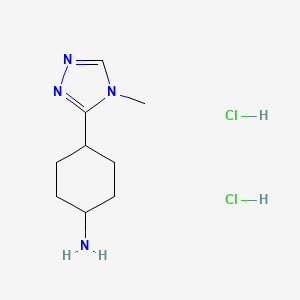

![molecular formula C12H15BrN2O3 B2989782 [2-(Butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 878908-86-2](/img/structure/B2989782.png)

[2-(Butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves bromination reactions . For instance, the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .Molecular Structure Analysis

While specific structural analysis for “[2-(Butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate” is not available, a related compound, 2-amino 5-bromopyridinium L-tartrate, has been studied. Single crystal X-ray diffraction analysis reveals that it crystallized in an orthorhombic system with a noncentrosymmetric space group .Chemical Reactions Analysis

The bromination reaction of MPE, a similar compound, is a typical reaction initiated by free radicals . The activation energy of bromination of MPE was 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS) .Applications De Recherche Scientifique

Electrocatalytic Carboxylation

A novel electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid, resulting in 6-aminonicotinic acid, was investigated. This process achieved a yield of 75% and 100% selectivity under optimized conditions, avoiding the use of volatile and toxic solvents and catalysts. The ionic liquid used in this process was successfully recycled, indicating a sustainable approach to synthesizing aminonicotinic acid derivatives (Feng et al., 2010).

Ligand Design and Preorganization

Ligands with 6-bromo-2,2'-bipyridine pendant arms were developed, showcasing a methodology for transforming bromo to ester groups. This process facilitated the generation of architecturally preorganized ligands for potential biological labeling applications. The synthetic protocols underscore the value of such transformations in the rational design of ligands with specific functionalities (Charbonnière et al., 2002).

Synthesis of Molecular Rods

Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines were developed, serving as precursors for metal-complexing molecular rods. The methodologies employed provided high yields and demonstrated the versatility of Stille coupling reactions in the synthesis of complex bipyridine derivatives (Schwab et al., 2002).

Development of Anticancer Agents

Research into the structure-activity relationship of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (SHA 14-1) and its analogs revealed promising anticancer properties. These compounds were shown to mitigate drug resistance and synergize with various cancer therapies in leukemia cells, highlighting their potential in overcoming multiple drug resistances in cancer treatment (Das et al., 2009).

Ruthenium-Catalyzed C–H Arylation

A study on ruthenium-catalyzed C–H arylation of diverse aryl carboxylic acids with aryl and heteroaryl halides demonstrated the potential of ruthenium complexes in facilitating the arylation process. This research provides insights into developing new methods for synthesizing complex organic molecules, offering valuable tools for pharmaceutical and materials science research (Huang & Weix, 2016).

Safety and Hazards

Propriétés

IUPAC Name |

[2-(butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O3/c1-2-3-4-15-11(16)8-18-12(17)9-5-10(13)7-14-6-9/h5-7H,2-4,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHBXCUBENRNFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)COC(=O)C1=CC(=CN=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine](/img/structure/B2989702.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2989703.png)

![4-(4-ethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2989704.png)

![2-[(3-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2989707.png)

![(2,2,7,7-tetramethyltetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-yl)methyl benzoate](/img/structure/B2989710.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2989716.png)

![N-(2-fluorobenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2989719.png)

![4-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2989721.png)